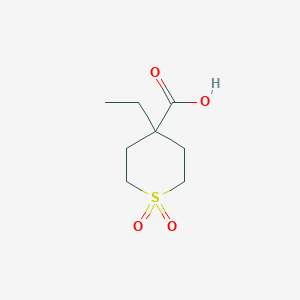

4-Ethyl-1,1-dioxothiane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethyl-1,1-dioxothiane-4-carboxylic acid is a chemical compound with the molecular formula C8H14O4S . It is also known by its CAS RN® 1780940-51-3 .

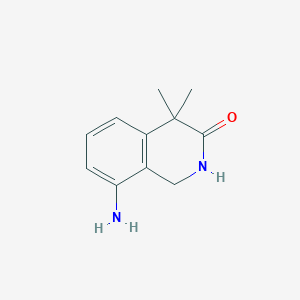

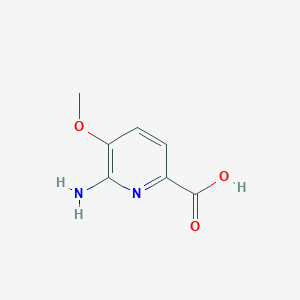

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a carboxyl group (COOH) and a dioxothiane group (a six-membered sulfur-containing ring with two oxygen atoms) .Wirkmechanismus

The mechanism of action of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid is not well understood, but it is believed to involve the formation of reactive intermediates such as thioesters and enolates, which can undergo nucleophilic addition reactions with various electrophiles. This compound can also act as a chelating agent, forming complexes with metal ions and influencing their reactivity and catalytic properties.

Biochemical and Physiological Effects

This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and good biocompatibility. This compound can be metabolized by various enzymes in the body, leading to the formation of metabolites such as thioesters and carboxylic acids. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

4-Ethyl-1,1-dioxothiane-4-carboxylic acid has several advantages for lab experiments, including its low cost, easy synthesis, and versatility as a building block for the synthesis of various bioactive compounds and materials. However, this compound can be sensitive to air and moisture, and its reactivity can be affected by the presence of impurities or contaminants. Additionally, the mechanism of action of this compound is not well understood, which can limit its potential applications in certain fields of research.

Zukünftige Richtungen

There are several future directions for research on 4-Ethyl-1,1-dioxothiane-4-carboxylic acid, including the development of new synthetic methods for this compound and its derivatives, the investigation of its mechanism of action and biochemical effects, and the exploration of its potential applications in material science and biomedicine. One promising direction is the synthesis of this compound-based polymers and materials, which can have tunable properties and applications in drug delivery, tissue engineering, and sensing. Additionally, the development of this compound-based metal-organic frameworks and coordination polymers can lead to the discovery of new catalysts and materials with unique properties.

Synthesemethoden

4-Ethyl-1,1-dioxothiane-4-carboxylic acid can be synthesized by the reaction of 4-ethylthiane-2,3-dione with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom in chloroacetic acid by the sulfur atom in thiane-2,3-dione, followed by decarboxylation to yield this compound. The reaction can be carried out in various solvents such as ethanol, methanol, or water, and the yield of this compound can be improved by optimizing the reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-1,1-dioxothiane-4-carboxylic acid has been studied for its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. This compound can be used as a building block for the synthesis of bioactive compounds such as thiazolidinediones, which have been shown to have antidiabetic and anti-inflammatory activities. This compound can also be used as a ligand in coordination chemistry, where it can form complexes with transition metal ions and exhibit interesting magnetic and optical properties. Furthermore, this compound can be used as a precursor for the synthesis of functionalized polymers and materials, which can have applications in drug delivery, catalysis, and sensing.

Eigenschaften

IUPAC Name |

4-ethyl-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-8(7(9)10)3-5-13(11,12)6-4-8/h2-6H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPQAGCTUOHPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCS(=O)(=O)CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Furo[3,2-c]pyridin-2-ylmethyl(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2903013.png)

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2903014.png)

![N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2903015.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2903017.png)

![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

![7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903026.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2903030.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2903031.png)